D-Valinol, or (R)-2-amino-3-methylbutan-1-ol, is a chiral amino alcohol derived from the non-proteinogenic amino acid D-valine. Its primary procurement value lies in its function as a versatile chiral building block, serving as a precursor for chiral auxiliaries, ligands, and catalysts essential in asymmetric synthesis. The specific (R)-configuration of its stereocenter is fundamental to its ability to induce chirality, making it a critical raw material for accessing specific enantiomers of complex target molecules, particularly in pharmaceutical development.
In asymmetric synthesis, the absolute configuration of a chiral precursor dictates the stereochemical outcome of the final product. Substituting D-Valinol with its enantiomer, L-Valinol, will predictably yield the opposite, and often undesired, enantiomer of the target molecule. Using the racemic mixture, DL-Valinol, is unsuitable for stereoselective synthesis as it would result in a racemic product or complex mixtures of diastereomers, necessitating costly and often challenging separation processes. Therefore, for synthetic routes requiring the specific (R)-stereochemistry imparted by D-Valinol, there is no direct, cost-effective substitute.
The choice between D-Valinol and its enantiomer L-Valinol is a critical procurement decision for accessing a specific product enantiomer. In the asymmetric sulfoxidation of a sulfide, a tridentate Schiff base ligand derived from D-Valinol produced the (R)-sulfoxide, while the identical ligand prepared from L-Valinol yielded the (S)-sulfoxide with a similar level of enantioselectivity. This demonstrates the principle of enantiocomplementary synthesis, where the selection of D-Valinol is non-negotiable for obtaining the (R)-product in this established catalytic system.
| Evidence Dimension | Stereochemical Outcome |
| Target Compound Data | Forms a catalyst that produces the (R)-sulfoxide product. |
| Comparator Or Baseline | L-Valinol-derived catalyst produces the (S)-sulfoxide product. |
| Quantified Difference | Predictable and opposite stereochemical control. |
| Conditions | Asymmetric sulfoxidation catalyzed by a metal complex with a tridentate Schiff base ligand derived from the respective valinol enantiomer. |
This evidence confirms that procuring D-Valinol is essential and non-interchangeable with L-Valinol when the (R)-enantiomer of the final product is the specific synthetic target.
When converted to its oxazolidinone derivative, D-Valinol functions as a highly effective chiral auxiliary. In the asymmetric alkylation of a propionyl derivative, the D-Valinol-derived auxiliary achieved exceptional diastereoselectivity (>99% d.e.) and a high yield (91%). This performance is directly comparable to the widely used phenylalanine-derived Evans auxiliary, which provided >99% d.e. and a 93% yield under similar conditions. This positions the D-Valinol auxiliary as a high-performance alternative for constructing α-substituted carboxylic acids.
| Evidence Dimension | Diastereomeric Excess (d.e.) and Yield |
| Target Compound Data | >99% d.e., 91% yield |
| Comparator Or Baseline | Phenylalanine-derived Evans Auxiliary: >99% d.e., 93% yield |
| Quantified Difference | Comparable diastereoselectivity and yield to a benchmark chiral auxiliary. |
| Conditions | Asymmetric alkylation of an N-propionyl oxazolidinone derivative. |
For buyers requiring high diastereocontrol in alkylation reactions, D-Valinol serves as a direct, high-performing precursor for an effective chiral auxiliary, validating its procurement over lower-performing or less accessible alternatives.
D-Valinol is a precursor for a class of highly effective oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. A catalyst prepared from (S)-valinol and two equivalents of borane was proposed as the reactive species in these transformations. The resulting catalyst system, known as the CBS catalyst, is widely used for the enantioselective reduction of many prochiral ketones, furnishing chiral secondary alcohols with high enantioselectivity and predictable stereochemistry. The specific stereocenter from D-valinol (or its enantiomer) is what defines the chiral environment and dictates the stereochemical outcome of the reduction.
| Evidence Dimension | Catalytic Application Suitability |
| Target Compound Data | Serves as a key precursor for (R)-valinol derived oxazaborolidine catalysts. |
| Comparator Or Baseline | L-Prolinol is another common precursor for highly effective CBS catalysts (e.g., Corey's original system). |
| Quantified Difference | Provides access to a different family of catalysts, expanding the toolkit for optimizing enantioselectivity for various ketone substrates. |
| Conditions | In situ or pre-formed reaction with borane to generate an oxazaborolidine catalyst for the asymmetric reduction of prochiral ketones. |
Procuring D-Valinol provides access to a specific class of well-established, high-performance reduction catalysts, a critical capability for any lab focused on the stereocontrolled synthesis of chiral alcohols.
Where the synthesis of an (R)-configured product is required, and a corresponding L-Valinol-derived catalyst is known to produce the (S)-enantiomer. D-Valinol is the logical and necessary choice to access the opposite stereochemical outcome with predictable control.
As a precursor to (4R)-4-isopropyl-2-oxazolidinone, D-Valinol is the correct starting material for creating an auxiliary that provides diastereocontrol comparable to benchmark Evans-type auxiliaries, particularly in the synthesis of α-substituted carboxylic acids.
For workflows focused on the asymmetric reduction of prochiral ketones, D-Valinol serves as the foundational building block for a specific family of oxazaborolidine catalysts, enabling the production of the corresponding (S)-alcohols.
Corrosive;Irritant